tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
Overview
Description
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate: is a chemical compound with the molecular formula C₈H₁₁IN₂O₂ and a molecular weight of 294.09 g/mol . It is a white to yellow solid that is commonly used in organic synthesis and research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Scientific Research Applications
Chemistry: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, the compound is used to study the effects of pyrazole derivatives on various biological systems.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a useful building block for various industrial processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305 + P351 + P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 4-iodopyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 4-amino-1H-pyrazole-1-carboxylate, while coupling reactions can produce various biaryl compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is primarily related to its ability to undergo substitution and coupling reactions. The iodine atom in the compound is highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
- tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate
- tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate
Comparison: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes the compound more reactive in certain types of chemical reactions, such as coupling reactions. Additionally, the iodine atom can be easily replaced by other nucleophiles, providing a versatile platform for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
tert-butyl 4-iodopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCRIGRVTPLDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590364 | |
Record name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121669-70-3 | |
Record name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-iodopyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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